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Compound of Interest

4-Amino-2-methylpyrimidine-5-
Compound Name:
carbonitrile

Cat. No.: B015760

In-depth Technical Guide: 4-Amino-2-
methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available structural and
synthetic information for 4-Amino-2-methylpyrimidine-5-carbonitrile. While a definitive
crystal structure and corresponding X-ray diffraction (XRD) data for this specific compound are
not publicly available in crystallographic databases as of the latest search, this guide furnishes
detailed information on its synthesis.

Furthermore, as a valuable point of reference, this document presents a complete crystal
structure analysis of a closely related derivative, 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-
dihydropyrimidine. The structural data for this analog offers insights into the potential solid-state
conformation and intermolecular interactions that might be expected for 4-Amino-2-
methylpyrimidine-5-carbonitrile.

Synthesis of 4-Amino-2-methylpyrimidine-5-

carbonitrile

A common and effective method for the synthesis of 4-Amino-2-methylpyrimidine-5-
carbonitrile involves the condensation of acetamidine hydrochloride with
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ethoxymethylenemalononitrile.

Experimental Protocol:

A solution of sodium ethoxide is first prepared by cautiously adding metallic sodium to absolute
ethanol. To this solution, acetamidine hydrochloride is added, and the resulting mixture is
filtered to remove the sodium chloride byproduct. Ethoxymethylenemalononitrile is then
introduced to the filtrate, leading to the precipitation of the desired product, 4-Amino-2-
methylpyrimidine-5-carbonitrile, which can be further purified by recrystallization from
ethanol.

The logical workflow for this synthesis is depicted in the following diagram:
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Synthesis Workflow of 4-Amino-2-methylpyrimidine-5-carbonitrile

Preparation of Sodium Ethoxide

Sodium Metal Absolute Ethanol

Condensation Reaction

Sodium Ethoxide Solution Acetamidine HCI

Filtration

Addition to filtrate

Ethoxymethylenemalononitrile

Precipitation & Recrystallization

4-Amino-2-methylpyrimidine-5-carbonitrile

Click to download full resolution via product page

Caption: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile.
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Crystal Structure of a Related Compound: 4-amino-
2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine

While the crystal structure for 4-Amino-2-methylpyrimidine-5-carbonitrile is not available,
the crystal structure of a derivative, 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-
dihydropyrimidine, has been determined by single-crystal X-ray diffraction. This section
provides the detailed crystallographic data for this analog. It is imperative to note that this data
does not represent the target compound but is provided as the closest available structural
information.

Experimental Protocol for Crystal Structure
Determination

The determination of the crystal structure of 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-
dihydropyrimidine involved the following key steps:

o Crystal Growth: Suitable single crystals were obtained through slow evaporation of a solvent
containing the dissolved compound.

» Data Collection: A single crystal was mounted on a diffractometer, and X-ray diffraction data
were collected at a specific temperature.

 Structure Solution and Refinement: The collected diffraction data was processed, and the
crystal structure was solved using direct methods and refined by full-matrix least-squares on
F2,

The general workflow for single-crystal X-ray diffraction is illustrated below:
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Workflow for Single-Crystal X-ray Diffraction
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Caption: General workflow for crystal structure determination.

Crystallographic Data and Structure Refinement

The following table summarizes the crystal data and structure refinement parameters for 4-
amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine.
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Parameter Value
Empirical formula C7H10Na4
Formula weight 150.18
Temperature 100(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=28.324(3) A, a =90°

b =12.012(4) A, B = 108.58(3)°

c=8.532(3) A, y = 90°

Volume 808.5(5) A3

z 4

Density (calculated) 1.232 Mg/m3
Absorption coefficient 0.084 mm—1

F(000) 320

Crystal size 0.30x0.20 x 0.20 mm3

Theta range for data collection

3.48 to 27.50°

Index ranges

-10<=h<=10, -15<=k<=15, -11<=I<=11

Reflections collected

7248

Independent reflections

1845 [R(int) = 0.0444]

Completeness to theta = 25.242°

99.8 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

1845/0/100

Goodness-of-fit on F2

1.041
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Final R indices [I>2sigma(l)] R1 =0.0533, wR2 = 0.1293
R indices (all data) R1 =0.0718, wR2 = 0.1415
Largest diff. peak and hole 0.259 and -0.211 e.A-3

Atomic Coordinates and Equivalent Isotropic
Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters for the
non-hydrogen atoms of 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine are
presented below.

Atom X y z U(eq)

N1 0.2917(2) 0.1042(1) 0.3804(2) 0.023(1)
c2 0.2019(2) 0.1834(2) 0.3023(2) 0.021(1)
N3 0.2374(2) 0.2114(1) 0.1706(2) 0.022(1)
c4 0.3649(2) 0.1581(2) 0.1388(2) 0.021(1)
c5 0.4578(2) 0.0792(2) 0.2223(2) 0.021(1)
C6 0.4223(2) 0.0505(2) 0.3644(2) 0.024(1)
c7 0.0818(3) 0.2384(2) 0.3541(3) 0.028(1)
N8 0.4002(2) 0.1843(2) 0.0076(2) 0.029(1)
c9 0.5908(3) 0.0199(2) 0.1788(3) 0.023(1)
N10 0.6958(3) -0.0211(2) 0.1444(3) 0.034(1)
Cc11 0.5284(3) -0.0336(2) 0.4589(3) 0.033(1)

Concluding Remarks

This technical guide has summarized the available synthetic and structural information for 4-
Amino-2-methylpyrimidine-5-carbonitrile. While the definitive crystal structure of the title
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compound remains to be determined and published, the provided synthesis protocol offers a
clear pathway for its preparation. The detailed crystallographic analysis of the closely related 4-
amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine serves as a valuable surrogate for
understanding the potential solid-state characteristics of this class of molecules, which is of
significant interest to researchers in medicinal chemistry and drug development. Further
research is warranted to elucidate the precise crystal structure of 4-Amino-2-
methylpyrimidine-5-carbonitrile to enable more detailed structure-activity relationship
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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